Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate
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Overview
Description
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine class This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine core with an ethyl ester group at the 7-position, a methyl group at the 3-position, and a keto group at the 4-position
Preparation Methods
The synthesis of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the thieno[3,2-c]pyridine core. This is followed by the introduction of the ethyl ester group, the methyl group, and the keto group through various functionalization reactions. Industrial production methods often employ efficient catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: This compound has a similar core structure but differs in the position and type of substituents.
4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares the thieno[3,2-c] core but has different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 3-methyl-4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)7-4-12-10(13)8-6(2)5-16-9(7)8/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZQIKCKYDCDCDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1SC=C2C |
Origin of Product |
United States |
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